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molecular formula C9H10ClNO2 B8326053 2-(6-Chloropyridin-3-yloxy)-2-methylpropanal

2-(6-Chloropyridin-3-yloxy)-2-methylpropanal

Cat. No. B8326053
M. Wt: 199.63 g/mol
InChI Key: AQLRDVXOJXYLNZ-UHFFFAOYSA-N
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Patent
US08729078B2

Procedure details

2-(6-Chloropyridin-3-yloxy)-2-methylpropanal [prepared according to US2012/40949 A1] (28 g, 140 mmol, Eq: 1.00) was taken up in dry dichloromethane (252 ml) and cooled to −10° C. (dry ice/acetonitrile cooling bath) under nitrogen atmosphere. Acetic acid (10.4 ml, 182 mmol) and sodium triacetoxyborohydride (41.6 g, 196 mmol) were added. Azetidine (17 ml, 252 mmol) was next added via drop-wise addition over 6 minutes, with efficient stirring. After complete addition the mixture was stirred for 5 minutes and then the cooling bath was removed and the material warmed to ambient. After 1 hour a saturated solution of aqueous sodium bicarbonate (200 ml) was added as well as dichloromethane (80 ml). The biphasic material was transferred to a separatory funnel, agitated and the organic phase was collected. This was shaken with a 5% solution of sodium bicarbonate (200 ml) and then a 50% diluted solution of brine (200 ml). The organic phase was collected and the aqueous phases were back extracted with methylene chloride (2 100 ml). The organic phase was combined, dried with magnesium sulfate, filtered and stripped. The crude remainder was purified via column chromatography (silica gel, 40 g) eluting with a 4% solution of methanol in dichloromethane to provide the desired 5-(2-azetidin-1-yl-1,1-dimethyl-ethoxy)-2-chloro-pyridin (29.66 g) as a golden brown mobile oil. LC/MS calc'd for C12H17ClN2O (m/e) 240.73, obs'd 241 (M+H, ES+).
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
dry ice acetonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10.4 mL
Type
reactant
Reaction Step Four
Quantity
41.6 g
Type
reactant
Reaction Step Four
Quantity
17 mL
Type
reactant
Reaction Step Five
Quantity
252 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([O:8][C:9]([CH3:13])([CH3:12])[CH:10]=O)=[CH:4][CH:3]=1.C(=O)=O.C(#N)C.C(O)(=O)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].[NH:38]1[CH2:41][CH2:40][CH2:39]1>ClCCl>[N:38]1([CH2:10][C:9]([CH3:13])([CH3:12])[O:8][C:5]2[CH:4]=[CH:3][C:2]([Cl:1])=[N:7][CH:6]=2)[CH2:41][CH2:40][CH2:39]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
28 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)OC(C=O)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=N1)OC(C=O)(C)C
Step Three
Name
dry ice acetonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.C(C)#N
Step Four
Name
Quantity
10.4 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
41.6 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Five
Name
Quantity
17 mL
Type
reactant
Smiles
N1CCC1
Step Six
Name
Quantity
252 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After complete addition the mixture
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
the material warmed to ambient
ADDITION
Type
ADDITION
Details
After 1 hour a saturated solution of aqueous sodium bicarbonate (200 ml) was added as well as dichloromethane (80 ml)
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The biphasic material was transferred to a separatory funnel
STIRRING
Type
STIRRING
Details
agitated
CUSTOM
Type
CUSTOM
Details
the organic phase was collected
STIRRING
Type
STIRRING
Details
This was shaken with a 5% solution of sodium bicarbonate (200 ml)
CUSTOM
Type
CUSTOM
Details
The organic phase was collected
EXTRACTION
Type
EXTRACTION
Details
the aqueous phases were back extracted with methylene chloride (2 100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The crude remainder was purified via column chromatography (silica gel, 40 g)
WASH
Type
WASH
Details
eluting with a 4% solution of methanol in dichloromethane

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
N1(CCC1)CC(OC=1C=CC(=NC1)Cl)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 29.66 g
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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